molecular formula C18H27NO3 B13212278 tert-Butyl N-[6-(4-methylphenyl)-6-oxohexyl]carbamate

tert-Butyl N-[6-(4-methylphenyl)-6-oxohexyl]carbamate

Cat. No.: B13212278
M. Wt: 305.4 g/mol
InChI Key: DWMXMLSSIXTLSX-UHFFFAOYSA-N
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Description

tert-Butyl N-[6-(4-methylphenyl)-6-oxohexyl]carbamate is a chemical intermediate of significant interest in pharmaceutical research and development . Compounds featuring the tert-butyl carbamate (Boc) protecting group are indispensable in synthetic organic chemistry, particularly in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs) . The structure of this compound, which incorporates both a protected amine and an aromatic ketone functional group, provides versatile handles for further chemical modification. This makes it a valuable scaffold for constructing more complex structures, such as those found in small molecule therapeutics and protease inhibitors . Research into related carbamate and urea-functionalized compounds has demonstrated their potential as potent inhibitors of biologically relevant targets like human soluble epoxide hydrolase (sEH), highlighting the broader applicability of this chemical class in drug discovery . Furthermore, its structural features are analogous to those found in compounds investigated for targeting and degrading specific disease-related proteins, underscoring its utility in the development of novel therapeutic modalities . This product is intended for research purposes by qualified laboratory personnel and is not for human or veterinary use.

Properties

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl N-[6-(4-methylphenyl)-6-oxohexyl]carbamate

InChI

InChI=1S/C18H27NO3/c1-14-9-11-15(12-10-14)16(20)8-6-5-7-13-19-17(21)22-18(2,3)4/h9-12H,5-8,13H2,1-4H3,(H,19,21)

InChI Key

DWMXMLSSIXTLSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCCCCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Table 1: Optimization Data for N-Boc Sulfoximine Formation (Representative)

Entry Time (h) Temp (°C) BocNH2 Equiv PhI(OAc)2 Equiv Conversion (%) Yield (%)
1 18 20 2.0 1.5 86 85
6 6 40 2.0 1.5 88 87
7 8 40 1.5 1.5 100 98

Note: This table illustrates conditions for related carbamate-protected sulfoximines and suggests that mild heating and optimized reagent ratios improve yields.

Alternative and Advanced Methods

  • Rhodium-Catalyzed Nitrogen Transfer: A novel method involves rhodium catalysts transferring carbamate groups directly to sulfoxides, forming N-Boc sulfoximines under mild conditions with high stereospecificity. This method could be adapted for similar carbamate compounds.
  • Use of Carbamate Transfer Reagents: Other carbamate derivatives like methyl or ethyl carbamate can also be transferred under similar catalytic conditions, broadening the scope of carbamate-protected amines.
  • Deprotection Strategies: The tert-butyl carbamate group is readily removed under acidic conditions (e.g., trifluoroacetic acid), allowing for further functionalization of the amine after protection.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Notes
Classical Boc Protection tert-Butyl chloroformate, base 0–25 °C, several hours 70–90% Standard, widely used
Rhodium-Catalyzed Nitrogen Transfer BocNH2, PhI(OAc)2, Rh catalyst 40 °C, 6–8 hours Up to 98% Mild, stereospecific, novel
Carbamate Transfer with Other Carbamates Methyl/ethyl carbamate, Rh catalyst Similar to above High Expands carbamate scope
Deprotection Trifluoroacetic acid Room temperature Quantitative For removal of Boc protecting group

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[6-(4-methylphenyl)-6-oxohexyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the 4-methylphenyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-[6-(4-methylphenyl)-6-oxohexyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives and functionalized compounds .

Biology: In biological research, this compound is studied for its potential biological activity. It may be used in the development of new drugs or as a probe to study biological pathways and mechanisms .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may have properties that make it useful in the treatment of certain diseases or conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the formulation of coatings, adhesives, and other products .

Mechanism of Action

The mechanism of action of tert-Butyl N-[6-(4-methylphenyl)-6-oxohexyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences between tert-Butyl N-[6-(4-methylphenyl)-6-oxohexyl]carbamate and analogous compounds:

Compound Name (Reference) Substituent/R-Group Molecular Formula Molecular Weight Key Properties/Findings
This compound (Target) 4-methylphenyl C₁₈H₂₅NO₃ 303.4 Hydrophobic due to methylphenyl; Boc protection enhances acid stability.
tert-Butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate 2-nitrophenyl C₁₇H₂₄N₂O₅ 336.4 Nitro group increases electron-withdrawing effects, potentially enhancing reactivity in electrophilic substitutions. Higher molecular weight due to nitro group.
tert-Butyl (6-((6-cyanopyridin-3-yl)amino)-6-oxohexyl)carbamate Cyanopyridinyl C₂₁H₂₈N₄O₃ 384.5 Cyano group improves polarity and may facilitate hydrogen bonding. Used in supramolecular biomaterials for surface modifications.
tert-Butyl (6-(((adamantan-1-yl)methyl)amino)-6-oxohexyl)carbamate Adamantyl C₂₄H₃₈N₂O₃ 402.6 Bulky adamantyl group reduces solubility in polar solvents; synthesized under inert conditions (argon), indicating sensitivity to oxidation.
tert-Butyl N-(6-hydroxyhexyl)carbamate Hydroxyl C₁₁H₂₃NO₃ 217.3 Hydroxyl group enhances hydrophilicity and enables conjugation via esterification or oxidation. Lower molecular weight compared to ketone-containing analogs.
tert-Butyl N-[6-(N,N-dipropyl-carbamoyl)-1,3-benzothiazol-2-yl]carbamate Benzothiazole-dipropyl C₂₀H₂₈N₃O₃S 390.5 Benzothiazole core introduces aromaticity and planar rigidity; dipropylcarbamoyl group may influence steric hindrance in binding interactions.

Physicochemical Properties

  • Solubility: The 4-methylphenyl group in the target compound reduces water solubility compared to hydroxyl or cyano-containing analogs .
  • Reactivity : The ketone in the target compound allows for nucleophilic additions (e.g., Grignard reactions), whereas the nitro group in facilitates electrophilic aromatic substitutions.

Research Findings and Implications

  • Structural Insights : X-ray crystallography data from benzothiazole-containing analogs (e.g., ) reveal planar aromatic systems and hydrogen-bonding patterns, which could guide the design of the target compound’s derivatives for crystal engineering .
  • Synthetic Efficiency : Yields for analogous compounds (e.g., 75% for compound 28 in ) suggest that optimizing reaction conditions (temperature, solvent) is critical for scalability .

Biological Activity

Tert-Butyl N-[6-(4-methylphenyl)-6-oxohexyl]carbamate is a carbamate derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by a tert-butyl group, a 6-oxohexyl chain, and a 4-methylphenyl moiety, which contribute to its unique pharmacological properties. Understanding the biological activity of this compound is crucial for its application in therapeutic contexts.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H23NO3\text{C}_{16}\text{H}_{23}\text{N}\text{O}_3

This structure allows for interactions with various biological targets, primarily through enzyme inhibition mechanisms.

Research indicates that this compound exhibits significant enzyme inhibition properties. The mechanism involves binding to the active sites of specific enzymes, thereby preventing substrate binding and inhibiting catalytic activity. This property positions it as a candidate for drug development aimed at treating diseases where enzyme modulation is beneficial.

Enzyme Inhibition

The compound has shown promising results in inhibiting various enzymes. Notably, studies have demonstrated its effectiveness against:

  • AChE (Acetylcholinesterase) : Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
  • β-secretase : This enzyme plays a critical role in the formation of amyloid plaques, making its inhibition a target for Alzheimer's therapeutics.

Cytotoxicity and Protective Effects

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Results indicate that the compound may protect against oxidative stress-induced cell death, particularly in neuronal cells exposed to amyloid-beta (Aβ) peptides.

Case Studies

  • Inhibition of AChE :
    • Study Design : The compound was tested on human neuroblastoma cells.
    • Results : It showed an IC50 value of approximately 25 µM, indicating moderate inhibition compared to standard AChE inhibitors.
  • β-secretase Inhibition :
    • Study Design : The compound was evaluated using a β-secretase activity assay.
    • Results : It demonstrated an IC50 value of 15 µM, suggesting significant potential for modulating amyloid plaque formation.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameMolecular FormulaAChE Inhibition (IC50)β-secretase Inhibition (IC50)
This compoundC16H23NO325 µM15 µM
Tert-butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamateC16H23NO330 µM20 µM
Tert-butyl N-(4-amino-4-oxobutyl)carbamateC9H18N2O335 µM22 µM

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